HFPO pentamer, methyl ester

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

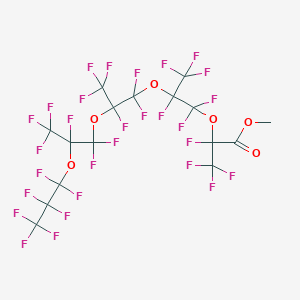

Structure

2D Structure

Eigenschaften

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H3F29O6/c1-47-2(46)3(17,8(23,24)25)48-14(40,41)5(20,10(29,30)31)50-16(44,45)7(22,12(35,36)37)51-15(42,43)6(21,11(32,33)34)49-13(38,39)4(18,19)9(26,27)28/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSZRHBSQLYKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H3F29O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379564 | |

| Record name | Perfluorotetramethyltetraoxapentadecanoicacidme | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

842.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133609-46-8 | |

| Record name | Perfluorotetramethyltetraoxapentadecanoicacidme | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Per and Polyfluoroalkyl Substances Pfas Research Frameworks

Per- and polyfluoroalkyl substances (PFAS) are a large family of synthetic chemicals characterized by the strong carbon-fluorine bond. This bond gives them unique properties, including thermal and chemical stability, which have led to their use in a wide array of industrial and consumer products. However, this stability also means they are highly persistent in the environment, leading to widespread contamination and concerns about their potential effects on human health and ecosystems.

Significance As a Hexafluoropropylene Oxide Hfpo Oligomer Derivative in Fluorochemical Science

HFPO pentamer, methyl ester is chemically known as methyl perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoate). diva-portal.org It is a derivative of hexafluoropropylene oxide (HFPO), a key building block in the synthesis of various fluoropolymers. researchgate.netchemours.com The process of linking multiple HFPO units together is called oligomerization, and it results in a series of molecules of varying chain lengths, known as oligomers. acs.orgicm.edu.pl this compound is the methyl ester derivative of the pentamer, meaning it is composed of five HFPO units and has a methyl group attached at one end.

The significance of this compound in fluorochemical science stems from its identity as an HFPO oligomer. HFPO oligomers are important intermediates in the production of various fluorinated materials, including surfactants and high-performance lubricants. researchgate.net The specific properties of these materials are determined by the length of the oligomer chain. For example, lower molecular weight oligomers have been used in the manufacturing of surfactants, while higher oligomers are used as chemically resistant and thermostable oils. icm.edu.plresearchgate.net The methyl ester group can also be a site for further chemical reactions, allowing for the creation of a variety of other specialized fluorochemicals. google.com

The study of specific HFPO oligomer derivatives like the pentamer methyl ester is important for understanding the structure-property relationships of these materials and for developing new fluorochemicals with tailored properties.

Current Landscape of Academic Research and Knowledge Gaps Regarding Hfpo Pentamer, Methyl Ester

Established Synthetic Methodologies for Hexafluoropropylene Oxide Oligomer Derivatives

The production of perfluoroether oligomers from HFPO is a well-established industrial process. The primary method involves the anionic ring-opening polymerization of the HFPO monomer. acs.org This process is typically catalyzed by nucleophilic agents such as alkali metal halides (e.g., KF, CsF) or tertiary amines in aprotic polar solvents. icm.edu.plgoogle.comresearchgate.net The degree of oligomerization, which determines whether a dimer, trimer, or, in this case, a pentamer is formed, is carefully controlled by adjusting reaction parameters like temperature, catalyst type, and the presence of protonic compounds like water or methanol (B129727). icm.edu.plgoogle.com For instance, lower temperatures can favor the formation of higher oligomers. google.com The resulting oligomers are linear polyethers terminated with a reactive fluorocarbonyl group (-COF). icm.edu.pl

Gas-Phase Oxidation Approaches for HFPO Oligomer Synthesis

Gas-phase oxidation is a primary route for synthesizing the hexafluoropropylene oxide (HFPO) monomer from hexafluoropropylene (HFP) and oxygen, rather than for the direct synthesis of specific oligomers. ukzn.ac.zascispace.comtandfonline.com This non-catalytic process is typically conducted in tubular reactors at elevated temperatures (e.g., 453 to 503 K) and pressures. ukzn.ac.zatandfonline.com The reaction yields HFPO, along with major byproducts like trifluoroacetyl fluoride (B91410) and carbonyl fluoride. ukzn.ac.zaacs.org Notably, the process also generates high molecular weight oligomers that are retained on the inner surfaces of the reactor tube. ukzn.ac.za While this demonstrates that oligomerization can occur under these conditions, it is not a controlled method for producing a specific chain length like the pentamer.

The efficiency of the monomer synthesis can be optimized by adjusting temperature, feed ratio, and space time, with one study identifying an optimal HFPO yield of about 40% at 483.2 K. ukzn.ac.za

Table 1: Optimized Conditions for Gas-Phase HFPO Synthesis from HFP

| Parameter | Condition for Max. Selectivity | Condition for Max. Yield | Combined Optimum |

|---|---|---|---|

| Temperature | 478.2 K | 483.2 K | 480 K |

| HFP/O₂ Molar Ratio | 1.34 | 1.16 | 1.21 |

| Space Time | 113 s | 121 s | 118 s |

| Result | |||

| HFPO Selectivity | 55.81% | ~40% | 56% |

| HFPO Yield | ~40% | 40.10% | 40% |

Data sourced from studies on non-catalytic gas-phase oxidation of HFP. ukzn.ac.za

Esterification and Transesterification Reactions within Perfluorinated Systems

The terminal acyl fluoride group of the HFPO pentamer is converted to a methyl ester via esterification. A common method is the direct reaction with an alcohol, such as methanol. acs.orggoogle.com For example, after anionic polymerization is complete, the reaction can be stopped by adding methanol, which reacts with the terminal acyl fluoride to form the methyl ester. acs.org

More broadly, the direct esterification of perfluorinated carboxylic acids (which can be formed by hydrolyzing the acyl fluoride) is a well-studied area. Methods include using reagents like XtalFluor-E, which mediates the reaction between a carboxylic acid and a perfluorinated alcohol, yielding the corresponding ester in moderate to excellent yields. nih.govacs.org This process is notable as it avoids the formation of an acyl fluoride intermediate. acs.org Another approach uses heterogeneous catalysts, such as the metal-organic framework UiO-66-NH₂, to facilitate the esterification of fluorinated aromatic carboxylic acids with methanol. rsc.org

Transesterification offers an alternative route. Fluorous biphasic systems using a fluorinated distannoxane catalyst in a perfluorocarbon solvent have been shown to achieve nearly 100% conversion in the reaction between esters and alcohols. acs.org This method is efficient as it drives the reaction to completion with a 1:1 ratio of reactants. acs.org Additionally, selective transesterification of fluorinated esters can be achieved under mild conditions using reagents like tetrabutylammonium (B224687) fluoride (TBAF). acs.orgnih.gov

Investigation of Formation Mechanisms for this compound

The formation of the HFPO pentamer chain occurs through a step-wise anionic oligomerization mechanism. icm.edu.pl The process is initiated by a nucleophilic attack on the HFPO monomer. This attack, typically by a fluoride ion from a catalyst like KF, causes the epoxide ring to open. icm.edu.plchemours.com The initial step is generally the isomerization of HFPO to perfluoropropionic acid fluoride (PPF). icm.edu.plrhhz.net

The resulting perfluoropropoxide anion is a potent nucleophile that then attacks another HFPO molecule, propagating the chain. icm.edu.pl This process repeats, adding one HFPO unit at a time. The chain length is dictated by reaction conditions, and the reaction can be tailored to favor the production of specific oligomers, including the trimer, tetramer, and pentamer. google.comgoogle.com

Once the pentameric acyl fluoride is formed, the synthesis is completed by esterification. The addition of methanol to the reaction mixture converts the terminal acyl fluoride group (-COF) into a methyl ester (-COOCH₃), yielding the final this compound product. acs.orgrhhz.net

Mechanistic Studies on Ester Bond Formation in Highly Fluorinated Organic Compounds

The mechanism of ester bond formation in highly fluorinated compounds can vary depending on the reagents used. When using XtalFluor-E to mediate the direct esterification of a carboxylic acid with a perfluorinated alcohol, experimental evidence suggests the reaction does not proceed through an acyl fluoride. nih.govacs.org Instead, it is proposed to involve a (diethylamino)difluoro-λ⁴-sulfanyl carboxylate intermediate. nih.govacs.org

In heterogeneous catalysis with a UiO-66-NH₂ catalyst, the proposed mechanism involves the formation of a hydrogen-bonded adduct between the catalyst's amino group and the alcohol (methanol). rsc.org Simultaneously, the oxygen of the carboxylic acid interacts with the catalyst's zirconium center, enhancing its nucleophilic character and facilitating the attack on the methanol, leading to ester formation. rsc.org

For the conversion of a perfluorinated acyl fluoride (like that at the terminus of the HFPO pentamer chain) to an ester, the mechanism is a straightforward nucleophilic acyl substitution. The alcohol (methanol) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl fluoride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the fluoride ion as a leaving group to yield the stable methyl ester.

Stability and Degradation Pathways During Chemical Synthesis and Storage

The stability of large perfluorinated ether esters like this compound during synthesis and storage is critical. While specific data for the pentamer ester is scarce, extensive research on its shorter-chain analogue, hexafluoropropylene oxide dimer acid (HFPO-DA), provides significant insight into potential degradation pathways. nih.govnih.govresearchgate.net These studies highlight the crucial role of solvent choice in the stability of such compounds.

Solvent-Mediated Degradation Phenomena in Research Reagents (e.g., HFPO-DA Analogues)

Research has conclusively shown that HFPO-DA is unstable in polar, aprotic solvents. nih.govnih.gov In solvents such as dimethyl sulfoxide (B87167) (DMSO), acetone, and acetonitrile (B52724) (ACN), HFPO-DA undergoes rapid degradation. nih.govnih.govresearchgate.netresearchgate.net The primary degradation pathway is decarboxylation, which converts HFPO-DA into a neutral, H-substituted species called Fluoroether E-1 (heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether). nih.govnih.gov

The degradation mechanism is believed to be a solvent-mediated process. nih.govresearchgate.net It has been proposed that the polar, aprotic solvent facilitates a proton transfer that leads to the decomposition. nih.govacs.org The rate of this degradation is remarkably fast, with half-lives on the order of hours. nih.govnih.gov In contrast, HFPO-DA is significantly more stable in protic solvents like methanol and water, and its degradation in acetonitrile can be effectively stopped by the presence of at least 20% water. nih.govnih.gov This suggests that the synthesis, storage, and analysis of this compound and related compounds require careful selection of solvents to prevent unintended degradation and the formation of artifacts.

Table 2: Degradation Half-Lives of HFPO-DA in Various Solvents at Room Temperature

| Solvent | Type | Half-Life |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | ~1.0 hour |

| Acetone | Polar, Aprotic | ~1.25 hours |

| Acetonitrile (ACN) | Polar, Aprotic | ~5.2 hours |

| Methanol (MeOH) | Polar, Protic | Stable |

| Water | Polar, Protic | Stable |

Data sourced from stability studies of HFPO-DA. nih.govnih.gov

Identification and Characterization of Degradation Products and Their Formation Mechanisms

While specific studies on the degradation of this compound are not extensively detailed in the available literature, the degradation mechanisms of closely related HFPO oligomers, particularly HFPO dimer acid (HFPO-DA), have been investigated. These studies provide a basis for understanding the potential degradation pathways of the pentamer.

Degradation can be initiated through various means, including solvent-mediated reactions and advanced oxidation processes. nih.govnih.gov For instance, HFPO-DA has been shown to degrade in certain polar aprotic solvents like dimethyl sulfoxide (DMSO), acetone, and acetonitrile. nih.gov The degradation product identified was a hydro-substituted ether, suggesting that similar pathways could exist for the pentamer. It is probable that other HFPO-polymer acids, such as the trimer and tetramer acids, degrade into corresponding fluoroethers (Fluoroether E-2 and E-3, respectively). nih.gov This suggests a likely degradation pathway for the pentamer as well.

Another potential degradation pathway involves the breakdown of HFPO oligomers back into smaller molecules. Studies have shown that HFPO oligomers (up to n=10) can be degraded back to pentafluoropropionyl fluoride (PPF) and smaller HFPO oligomers, such as the dimer, in the presence of cesium fluoride and tetraglyme (B29129) at elevated temperatures. rhhz.net

Based on the degradation of similar compounds, the following are potential degradation products and formation mechanisms for this compound.

Table 2: Potential Degradation Products of this compound and Their Formation Mechanisms

| Potential Degradation Product | Formation Mechanism | Reference for Analogous Reaction |

|---|---|---|

| HFPO tetramer acid fluoride and methyl fluoride | Cleavage of the ether linkage closest to the ester group. | Inferred from oligomer degradation studies. |

| Pentafluoropropionyl fluoride (PPF) and HFPO tetramer methyl ester | Catalytic degradation using CsF/tetraglyme, causing cleavage of the ether chain. rhhz.net | rhhz.net |

| Shorter-chain perfluorinated compounds (e.g., trifluoroacetic acid) | Oxidative degradation, breaking down the perfluoroalkyl chain. nih.govresearchgate.net | nih.govresearchgate.net |

The mechanisms of degradation are highly dependent on the conditions. For example, in advanced oxidation processes involving sulfate (B86663) radicals, degradation is initiated by an electron transfer from the carboxylate group, leading to decarboxylation and subsequent breakdown of the molecule. nih.gov In solvent-mediated degradation, the solvent itself can react with the HFPO chain, leading to the formation of new products. nih.gov Given its structure, this compound could undergo hydrolysis at the ester group under certain conditions, yielding HFPO pentamer acid and methanol. Further degradation would then proceed from the acid form.

Compound List

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetone |

| Acetonitrile |

| Cesium Fluoride |

| Diglyme |

| Dimethyl sulfoxide (DMSO) |

| Fluoroether E-2 |

| Fluoroether E-3 |

| Hexafluoropropene |

| Hexafluoropropylene oxide (HFPO) |

| HFPO dimer acid (HFPO-DA) |

| HFPO dimer methyl ester |

| HFPO pentamer acid |

| This compound |

| HFPO tetramer acid |

| HFPO tetramer methyl ester |

| HFPO trimer acid |

| HFPO trimer methyl ester |

| Methanol |

| N,N,N',N'-tetramethylethylenediamine |

| Pentafluoropropionyl fluoride (PPF) |

| Perfluoropropionic acid fluoride |

| Potassium Fluoride (KF) |

| Tetraglyme |

Environmental Detection and Spatiotemporal Distribution Studies

Presence and Concentrations in Aquatic Environments (Surface Water, Drinking Water)

Direct measurements of this compound in surface water and drinking water have not been reported in the reviewed scientific studies. However, extensive monitoring has been conducted for its shorter-chain analogue, HFPO-dimer acid (HFPO-DA or GenX). HFPO-DA is frequently detected in aquatic environments, particularly near fluorochemical industrial parks. nih.gov For instance, concentrations in major European rivers have been found to range from 0.59 ng/L to 2.68 ng/L, while levels in the Delaware River in the United States were reported between 2.02 ng/L and 8.75 ng/L. nih.gov In areas with industrial discharge, such as the Cape Fear River in North Carolina, finished drinking water has contained HFPO-DA at levels as high as 631 ng/L. nih.gov

Furthermore, studies have documented the presence of hexafluoropropylene oxide trimer acid (HFPO-TA) in surface waters downstream of fluoropolymer production plants at significant concentrations, with one study estimating a riverine discharge of 4.6 tons per year. researchgate.net The detection of these shorter HFPO oligomer acids suggests that manufacturing processes are a source of HFPO-related compounds to the environment. Given that this compound is an intermediate or byproduct of similar processes, its potential presence in these aquatic environments cannot be discounted, though it remains unquantified. rhhz.netmusechem.comgoogle.com

Occurrence and Levels in Biological Matrices (e.g., Aquatic Biota, Human Biosamples)

There is no specific data documenting the occurrence or concentration of this compound in aquatic organisms or human biosamples. Research into the bioaccumulation of HFPO compounds has centered on the acid forms.

For example, a study on the Xiaoqing River in China, which receives effluent from a fluoropolymer plant, detected significant levels of HFPO-trimer acid (HFPO-TA) in wild common carp. researchgate.net The median concentrations were 1510 ng/mL in blood, 587 ng/g wet weight in the liver, and 118 ng/g wet weight in the muscle. researchgate.net The same study also found detectable levels of HFPO-TA in the sera of local residents, with a median concentration of 2.93 ng/mL. researchgate.netnih.gov These findings demonstrate that shorter-chain HFPO oligomer acids can bioaccumulate in aquatic life and are present in human populations exposed through contaminated environments. researchgate.net

While data for the pentamer ester is absent, it is plausible that if present in the environment, it could be taken up by organisms. However, its larger size and different end group (methyl ester vs. carboxylic acid) would influence its bioaccumulation potential, which remains unstudied. nih.gov

Environmental Transport Mechanisms and Pathways

The specific environmental transport properties of this compound have not been characterized. Safety Data Sheets for the compound consistently state that information on its mobility is not available. indofinechemical.comscbt.comscbt.com Therefore, its behavior must be inferred from the general principles of PFAS transport and data from its chemical relatives.

Mobility and Leaching Potential in Aqueous and Terrestrial Systems

The mobility of PFAS in soil and water is complex, influenced by factors like chain length and the nature of the functional group. nih.gov Generally, shorter-chain PFAS are more water-soluble and mobile, with a greater tendency to leach from soil into groundwater. service.gov.uk Studies on a wide range of PFAS have shown that those with shorter carbon chains exhibit lower soil sorption coefficients (Kd), indicating they associate preferentially with the aqueous phase and are highly mobile. nih.gov

While this compound is a larger molecule than the highly mobile HFPO-DA, the presence of multiple ether linkages in its backbone could increase its polarity and water solubility compared to a perfluoroalkyl substance of similar chain length. nih.gov However, the terminal methyl ester group is less polar than the carboxylate group of HFPO-DA. It is possible that in the environment, the methyl ester could hydrolyze to form the corresponding HFPO pentamer carboxylic acid. If this transformation occurs, the resulting acid would likely exhibit high mobility in aquatic and terrestrial systems, similar to other perfluoroalkyl ether carboxylic acids. Without experimental data, its leaching potential remains speculative.

Atmospheric Transport and Deposition Dynamics

No studies have specifically investigated the atmospheric transport of this compound. However, research on HFPO-DA provides strong evidence for the long-range atmospheric transport of HFPO-related compounds from industrial sources. nih.gov Modeling studies based on emissions from a fluoropolymer plant in the Netherlands predicted that detectable concentrations of HFPO-DA could be found in the air several thousand kilometers from the source. nih.gov This is attributed to the volatility of some HFPO species, which facilitates their entry into the atmosphere and subsequent transport. nih.gov

Given that HFPO oligomers are generated during monomer synthesis and polymerization, there is a potential for release to the atmosphere. nih.gov Whether the larger pentamer methyl ester is sufficiently volatile to undergo significant long-range atmospheric transport is unknown. If transported, it would likely be subject to deposition, contributing to the contamination of remote environments, a phenomenon observed with other PFAS. nih.gov

Degradation and Transformation Processes in Environmental Compartments

Information regarding the environmental degradation of this compound is very limited. Safety Data Sheets indicate that its persistence and degradability are unknown. scbt.com

One study has detailed an industrial process for the chemical degradation of HFPO oligomers (n=2-10) into pentafluoropropionyl fluoride (PPF) using cesium fluoride in tetraglyme at high temperatures. rhhz.net While this demonstrates that the ether linkages can be broken under specific, aggressive chemical conditions, it does not represent typical environmental degradation pathways. rhhz.net

In the environment, the primary transformation pathway for an ester compound is hydrolysis. It is plausible that this compound could hydrolyze to form HFPO pentamer carboxylic acid and methanol. This resulting perfluoroalkyl ether carboxylic acid would likely be highly persistent, as compounds like HFPO-DA are known to be resistant to biodegradation, photolysis, and hydrolysis under environmental conditions. nih.govepa.gov Studies on the degradation of other perfluoroalkyl ether carboxylic acids with hydrated electrons have shown that cleavage of the C-O ether bond is a possible, though slow, degradation pathway. acs.org Biotic degradation of the highly fluorinated backbone is expected to be extremely slow, a defining characteristic of "forever chemicals". nih.gov

Photolytic Degradation Pathways and Kinetics

The degradation of these larger oligomers is understood to proceed through the cleavage of the ether (C-O) bonds within the polyfluoroether chain. researchgate.net This process typically results in a stepwise reduction of the chain length, producing shorter-chain perfluorinated carboxylic acids (PFCAs) and other byproducts. For instance, the photolytic degradation of HFPO-TeA is proposed to yield HFPO-TA, which in turn degrades to HFPO dimer acid (HFPO-DA). epa.gov

It is therefore hypothesized that the photolytic degradation of this compound would follow a similar pathway. The initial step would likely involve the cleavage of one of the ether linkages, leading to the formation of shorter-chain HFPO oligomer esters and other fluorinated fragments. This process is expected to continue, progressively shortening the fluoroether chain.

The kinetics of this degradation are influenced by the molecular structure. Studies on HFPO oligomer acids have indicated that the rate of degradation increases with the number of ether linkages. epa.gov This suggests that this compound, with its five ether units, might exhibit a faster initial degradation rate compared to its shorter-chain counterparts like the trimer and tetramer acids under similar photolytic conditions. However, the degradation process can be complex, and the formation of more persistent shorter-chain intermediates, such as HFPO-DA, is a significant concern as these smaller molecules are known to be highly resistant to further degradation. epa.govnih.gov

Hydrolytic Stability and Identification of Breakdown Products

The hydrolytic stability of this compound is determined by the susceptibility of its methyl ester group to hydrolysis. While specific data for this compound is not available, the general principles of ester hydrolysis, particularly for fluorinated compounds, can provide a strong indication of its behavior in aqueous environments.

The presence of highly electronegative fluorine atoms on the carbon chain adjacent to the ester group is known to significantly influence the rate of hydrolysis. Studies on other fluorinated esters have demonstrated that fluorine substitution generally accelerates the hydrolysis rate. nih.gov This is attributed to the electron-withdrawing effect of fluorine, which makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water.

Therefore, it is anticipated that the methyl ester group of this compound would undergo hydrolysis to yield the corresponding HFPO pentamer carboxylic acid and methanol.

Table 1: Postulated Hydrolytic Breakdown Products of this compound

| Precursor Compound | Breakdown Product 1 | Breakdown Product 2 |

|---|

The rate of this hydrolysis is expected to be faster than that of non-fluorinated long-chain alkyl esters. Research on the hydrolysis of various ethyl esters has shown a progressive increase in the hydrolysis rate with an increasing number of fluorine atoms on the ethyl group. nih.gov While the HFPO pentamer chain is more complex, the strong inductive effect of the perfluoroalkyl ether chain is expected to promote hydrolysis of the methyl ester. The resulting HFPO pentamer carboxylic acid would then be subject to the environmental fate processes of other HFPO oligomer acids, which are known to be highly persistent.

Biotransformation and Biodegradation Potential in Environmental Media

The biotransformation and biodegradation of highly fluorinated compounds like this compound are generally considered to be very slow processes. The strength of the carbon-fluorine (C-F) bond and the steric hindrance provided by the fluorine atoms make these molecules recalcitrant to microbial attack. nih.govnih.gov

However, the presence of functional groups other than C-F bonds can serve as points of initial microbial transformation. bohrium.com In the case of this compound, two such "weak points" exist: the methyl ester group and the ether linkages.

Microbial esterases are enzymes capable of cleaving ester bonds. It is plausible that microorganisms in soil and water could mediate the hydrolysis of the methyl ester group, transforming this compound into HFPO pentamer carboxylic acid and methanol. This initial biotransformation step would be similar to the abiotic hydrolysis process.

The ether linkages within the polyfluoroether chain represent another potential site for microbial attack. While the perfluorinated nature of the chain makes it highly resistant, some microbial systems have been shown to cleave ether bonds in other complex organic molecules. asm.org The biodegradation of other polyfluoroalkyl substances containing ether linkages has been observed, suggesting that this pathway is theoretically possible for HFPO oligomers. oup.com If such cleavage were to occur, it would likely result in the formation of shorter-chain fluorinated acids and other fluorinated byproducts.

Table 2: Potential Biotransformation Pathways and Products of this compound

| Transformation Pathway | Initial Reactant | Key Microbial Process | Primary Transformation Product(s) |

|---|---|---|---|

| Ester Hydrolysis | This compound | Microbial esterase activity | HFPO pentamer carboxylic acid, Methanol |

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| This compound | Methyl perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoate) |

| HFPO-DA | Hexafluoropropylene oxide dimer acid |

| HFPO-TA | Hexafluoropropylene oxide trimer acid |

| HFPO-TeA | Hexafluoropropylene oxide tetramer acid |

| PFOA | Perfluorooctanoic acid |

| PFCAs | Perfluorinated carboxylic acids |

Toxicological and Ecotoxicological Research on Hfpo Pentamer, Methyl Ester and Analogues

Assessment of Mammalian Toxicological Profiles

The toxicological properties of HFPO pentamer, methyl ester have not been extensively investigated. indofinechemical.com However, research on its analogues, particularly hexafluoropropylene oxide dimer acid (HFPO-DA), provides insights into the potential mammalian toxicological profile.

In Vitro Investigations of Cellular and Molecular Effects

In vitro studies on analogues of this compound, such as HFPO-DA, have been conducted to understand their effects at the cellular and molecular level. For instance, studies using rat thyroid cells have explored the impact of GenX, a related compound, on cell viability, DNA integrity, and the expression of genes related to thyroid function. epa.gov In other research, HFPO-DA was evaluated for its potential to activate various cellular receptors. It showed negligible activity in activating peroxisome proliferator-activated receptors (PPARs) in vitro. nih.gov Furthermore, investigations into its effects on steroidogenesis found that HFPO dimer acid ammonium (B1175870) salt did not impact fetal testis testosterone (B1683101) production or the expression of key genes involved in this process. epa.gov

In Vivo Animal Model Studies (e.g., Rodent and Zebrafish Models)

In vivo studies using animal models have been crucial in assessing the toxicological profile of HFPO analogues. In Sprague-Dawley rats, oral exposure to HFPO-DA during gestation led to several dose-responsive effects. nih.gov These included increased maternal liver weight, alterations in maternal serum lipid and thyroid hormone concentrations, and changes in the expression of genes related to PPAR signaling pathways in both maternal and fetal livers. nih.govnih.gov Furthermore, a pilot postnatal study indicated potential effects on the body weight of female offspring and the weight of male reproductive tissues in F1 animals. nih.gov

Zebrafish have also been utilized as a model organism to study the developmental toxicity of HFPO-DA. nih.govnih.gov Exposure of zebrafish embryos to HFPO-DA resulted in morphological abnormalities such as spinal deformities and edema. nih.govnih.gov Additionally, physiological effects, including an increased heart rate, were observed. nih.govnih.gov Gene expression analysis in these embryos revealed alterations in genes associated with the visual and cardiovascular systems. nih.govnih.gov

Toxicokinetic and Toxicodynamic Considerations (e.g., Absorption, Distribution, Elimination)

The toxicokinetic properties of HFPO analogues have been a key area of investigation. Studies in rodents have shown that HFPO-DA is absorbed through the gastrointestinal tract. nih.gov Following absorption, it primarily distributes to the liver. nih.gov Research has also indicated that HFPO-DA can cross the placental barrier and be transferred to offspring through milk. nih.gov The metabolism of HFPO-DA appears to be limited, and it is mainly excreted through urine, with fecal elimination being a minor route in rodents. nih.gov

A study on hexafluoropropylene oxide trimer acid (HFPO-TA), another analogue, in male mice revealed rapid absorption into the blood and tissues following oral or intravenous administration. nih.gov HFPO-TA exhibited a greater propensity for tissue distribution compared to legacy PFAS like PFOA and showed significant accumulation in the liver. nih.gov Its excretion was found to be very poor. nih.gov

Interactive Data Table: Toxicokinetic Parameters of HFPO Analogues

| Compound | Animal Model | Key Findings |

| HFPO-DA | Rodents | Absorbed via gastrointestinal tract, primary distribution to the liver, crosses placenta, excreted mainly in urine. nih.gov |

| HFPO-TA | Male Mice | Rapidly absorbed, high tissue distribution, significant liver accumulation, poor excretion. nih.gov |

Elucidation of Mechanisms of Toxicity (e.g., Organ-Specific Impacts, Molecular Targets)

Research into the mechanisms of toxicity for HFPO analogues has identified the liver as a primary target organ. epa.gov In rodent studies, exposure to HFPO-DA has been linked to increased liver weight and histopathological changes such as hepatocellular hypertrophy and single-cell necrosis. nih.govepa.gov These effects are often associated with the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. nih.gov The upregulation of genes involved in PPAR signaling pathways has been consistently observed in the livers of exposed animals. nih.govnih.gov

In addition to the liver, other organ systems may also be affected. For example, studies have reported increased relative kidney weight in rodents exposed to HFPO-DA. epa.gov Developmental effects, including delays in genital development, have also been noted. epa.gov In zebrafish, exposure to HFPO-DA has been shown to induce intestinal inflammation and oxidative damage. nih.gov

Molecular docking analyses of HFPO-TA suggest a strong binding affinity to transport proteins involved in enterohepatic circulation, which may explain its significant accumulation in the liver. nih.gov

Ecotoxicological Impact Assessments in Aquatic and Terrestrial Ecosystems

The potential environmental impact of this compound and its analogues is an area of growing concern.

Aquatic Ecotoxicity Studies (e.g., Developmental Effects, Organismal Physiology)

The ecotoxicity of HFPO analogues has been primarily studied in aquatic environments, with a focus on developmental and physiological effects. Studies on zebrafish embryos exposed to HFPO-DA have documented a range of adverse outcomes.

Developmental effects observed in zebrafish include significant morphological changes. nih.govnih.gov Spinal deformities and edema were prominent malformations in embryos exposed to high concentrations of HFPO-DA. nih.govnih.gov

From a physiological standpoint, exposure to HFPO-DA was found to significantly increase the heart rate in zebrafish embryos. nih.govnih.gov Gene expression analysis further revealed that exposure led to the differential expression of genes involved in crucial biological processes. nih.govnih.gov Specifically, there was a downregulation of genes associated with the visual system and an upregulation of genes that regulate the cardiovascular system. nih.govnih.gov

Interactive Data Table: Aquatic Ecotoxicity of HFPO-DA in Zebrafish

| Endpoint | Observation |

| Developmental Effects | Spinal deformities, edema. nih.govnih.gov |

| Physiological Effects | Increased heart rate. nih.govnih.gov |

| Gene Expression | Downregulation of visual system genes, upregulation of cardiovascular system genes. nih.govnih.gov |

Terrestrial Ecotoxicity Investigations

A thorough search of publicly available scientific databases and regulatory documents yielded no specific studies on the terrestrial ecotoxicity of this compound. The direct effects of this compound on soil-dwelling organisms, such as earthworms, and on terrestrial plants remain uninvestigated.

In the absence of direct data, researchers often look to analogue compounds for preliminary risk evaluation. For instance, studies on other perfluoroalkyl ether carboxylic acids (PFECAs) and their precursors have been conducted. However, even for more widely studied HFPO-oligomer analogues like hexafluoropropylene oxide dimer acid (HFPO-DA), also known as GenX, the focus has been predominantly on aquatic toxicity. nih.govepa.gov While some research indicates that HFPO-DA can leach from soils into groundwater, data on its direct toxicological impact on the terrestrial ecosystem is scarce. nih.gov

The European Chemicals Agency (ECHA) registration dossier for a related substance, "Hexafluoropropene, oxidized, oligomers, reduced, fluorinated," notes that based on the molecular structure, significant biodegradation is not expected due to the high stability of the carbon-fluorine bond. europa.eu This persistence suggests that if this compound were to be released into the terrestrial environment, it could remain for extended periods, increasing the potential for long-term exposure to terrestrial organisms. However, without specific studies, the nature and extent of any adverse effects are unknown.

Bioaccumulation and Biomagnification Potential in Food Webs

There is a complete lack of data on the bioaccumulation and biomagnification of this compound in any food web, terrestrial or aquatic. Bioaccumulation refers to the buildup of a substance in an organism, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.

Research on analogous HFPO oligomers and other PFECAs indicates a potential for bioaccumulation. For example, a study on hexafluoropropylene oxide trimer acid (HFPO-TA) in an aquatic environment found that it was detected in the blood, liver, and muscle of wild common carp, with a blood bioconcentration factor significantly higher than that of the legacy PFAS, PFOA. nih.govacs.org Another review noted that while HFPO-DA is considered to have lower bioaccumulation potential than PFOA, its strong migration ability in plants could pose dietary safety concerns. nih.gov

Furthermore, a study on an estuarine food web demonstrated that PFECAs with six or more perfluorinated carbons could biomagnify. While specific trophic magnification factors (TMFs) are not available for this compound, this finding for structurally related compounds raises concerns about its potential to concentrate up the food chain.

Identification and Prioritization of Research Gaps in Toxicological Data

The most significant research gap concerning this compound is the near-total absence of any ecotoxicological or bioaccumulation data. The information that does exist is for related, but chemically distinct, analogue compounds, primarily the dimer and trimer acids of HFPO.

Based on the current state of knowledge, the following research areas are identified as high priority:

Terrestrial Ecotoxicity: Standardized ecotoxicity tests on key terrestrial organisms are urgently needed. This includes studies on:

Soil microorganisms to assess impacts on soil health and nutrient cycling.

Terrestrial invertebrates, such as earthworms, to evaluate effects on survival, reproduction, and growth.

A variety of terrestrial plants to understand phytotoxicity and uptake potential.

Bioaccumulation and Biomagnification:

Bioaccumulation studies in individual terrestrial species are required to determine uptake and elimination kinetics.

Field studies and controlled laboratory food web studies are necessary to determine the trophic magnification factor (TMF) of this compound in a terrestrial food web. This would clarify whether the substance is likely to biomagnify.

Environmental Fate and Transformation: Research is needed to understand the environmental fate of this compound, including its potential to hydrolyze to the corresponding carboxylic acid and its persistence in soil and other terrestrial compartments.

Comparative Toxicity: Studies directly comparing the toxicity and bioaccumulation potential of this compound with its acid form and with other HFPO oligomers (dimer, trimer, tetramer) would provide valuable context for risk assessment.

The following interactive data table summarizes the identified research gaps for this compound.

| Research Area | Specific Data Gap for this compound | Priority |

| Terrestrial Ecotoxicity | No studies on soil organisms (microbes, invertebrates). | High |

| No studies on terrestrial plants (phytotoxicity, uptake). | High | |

| Bioaccumulation | No bioconcentration or bioaccumulation factor data for any species. | High |

| Biomagnification | No Trophic Magnification Factor (TMF) determined in any food web. | High |

| Environmental Fate | Persistence and degradation pathways in soil are unknown. | High |

| Potential for transformation to other compounds is not characterized. | High |

Addressing these research gaps is essential for a scientifically sound assessment of the potential risks posed by this compound to terrestrial ecosystems.

Advanced Analytical Methodologies for Hfpo Pentamer, Methyl Ester Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of PFAS, providing the necessary selectivity and sensitivity to detect these compounds at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the predominant and most powerful analytical technique for the determination of emerging PFAS, including ether PFAS like HFPO pentamer, methyl ester. orgchemboulder.comnih.gov Its widespread use is due to its exceptional sensitivity, high selectivity, and the capacity to quantify multiple PFAS compounds simultaneously in a single run. orgchemboulder.comspectroscopyonline.com

For the analysis of fluoroethers, LC is typically paired with electrospray ionization (ESI) in negative ion mode, which is highly effective for ionizing these polar compounds. spectroscopyonline.comresearchgate.net The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interferences from the sample matrix and allows for reliable quantification even at parts-per-trillion levels. nih.govresearchgate.net While specific methods for this compound are not extensively published, the analytical approaches for similar compounds like HFPO-DA (GenX) serve as a direct model. spectroscopyonline.com The development of robust LC-MS/MS methods is crucial for monitoring its occurrence in various environmental compartments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. For many non-volatile analytes, a derivatization step to increase volatility is required. nih.govdiva-portal.org However, this compound, being a methyl ester with a molecular weight of 842.15 g/mol , is potentially amenable to direct GC-MS analysis, provided it has sufficient volatility and thermal stability. acs.orgresearchgate.net The molecular weight is within the typical scannable range of most mass spectrometers. researchgate.net

The analysis of fatty acid methyl esters (FAMEs) by GC-MS is a well-established parallel, demonstrating the technique's utility for this class of compounds. dovepress.comyoutube.comnih.gov In a GC-MS analysis of this compound, the instrument would separate the analyte from other volatile components on a capillary column before it enters the mass spectrometer. The mass spectrometer would then ionize the molecules, often using electron ionization (EI), and fragment them into a predictable pattern, which serves as a molecular fingerprint for structural confirmation. nsf.gov Chemical ionization (CI) can also be used as a softer ionization technique to preserve the molecular ion, aiding in molecular weight determination. nih.govnsf.gov

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy)

While chromatography provides separation and quantification, spectroscopic methods are indispensable for the unambiguous structural elucidation of novel or unconfirmed compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for determining molecular structure.

¹⁹F NMR : This is particularly valuable for fluorinated compounds. Given that fluorine has 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR offers high sensitivity. acs.org It also has a wide range of chemical shifts, which minimizes signal overlap and allows for the differentiation of various fluorine environments within a molecule. nih.govdiva-portal.org For this compound, ¹⁹F NMR can distinguish the signals from the terminal -CF₃ groups and the various -CF₂- and -CF- groups along the ether backbone, providing critical information for confirming its identity and purity. aocs.orgorgchemboulder.com

¹H NMR : The proton NMR spectrum for this compound would be relatively simple but informative. It would primarily show a distinct singlet peak for the three protons of the methyl ester (-OCH₃) group. This peak is typically observed in the chemical shift range of 3.7-4.1 ppm. orgchemboulder.comresearchgate.net

¹³C NMR : This technique would provide a map of the carbon skeleton of the molecule, though the presence of fluorine would cause complex splitting patterns (C-F coupling), which can aid in structural assignment. orgchemboulder.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm its key structural features. A strong, sharp peak would be expected in the 1735-1750 cm⁻¹ region, corresponding to the carbonyl (C=O) stretch of the ester group. orgchemboulder.comnih.gov Additionally, very strong and broad absorption bands would appear in the 1300-1000 cm⁻¹ region, which are characteristic of C-O and C-F bond stretching vibrations. spectroscopyonline.comnih.gov

Strategies for Sample Preparation and Mitigation of Matrix Effects in Complex Samples

Proper sample preparation is a critical and often challenging step in the analysis of trace contaminants like PFAS. The primary goals are to isolate the target analytes from complex matrices, concentrate them to detectable levels, and remove interfering substances that can compromise analytical accuracy. rhhz.net

Solid-Phase Extraction (SPE) is the most widely used technique for extracting and concentrating PFAS from liquid samples such as groundwater, surface water, and wastewater. researchgate.netrhhz.net For many official methods, such as U.S. EPA Method 1633, weak anion-exchange (WAX) SPE cartridges are required. researchgate.netlibretexts.org The process involves conditioning the cartridge, loading a large volume of the sample, washing away interferences, and finally eluting the concentrated PFAS with a small volume of organic solvent, typically methanol (B129727). rhhz.net For highly complex samples, a subsequent cleanup step using graphitized carbon black (GCB) may be necessary. researchgate.net

A major challenge in PFAS analysis is the potential for background contamination, as fluorinated compounds are ubiquitous in many laboratory materials. nih.govrsc.org Strict protocols are essential, including the use of PFAS-free containers (e.g., high-density polyethylene (B3416737) or polypropylene), tubing, and solvents. rsc.orgncsu.edu Regular analysis of method blanks is crucial to monitor for and control any potential laboratory-introduced contamination. libretexts.org

Interactive Table: Sample Preparation Techniques for PFAS Analysis

| Technique | Principle | Primary Application | Advantages | Considerations |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. rhhz.net | Water, wastewater, biosolids, tissues. researchgate.netlibretexts.org | High concentration factors; effective cleanup. | Requires careful selection of sorbent (e.g., WAX); potential for cartridge contamination. researchgate.net |

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. rhhz.net | Water samples. | Simple and effective for certain matrices. | Can be labor-intensive; may form emulsions. |

| Graphitized Carbon Black (GCB) Cleanup | Adsorptive removal of matrix interferences post-SPE. | Complex matrices like non-potable water and solids. researchgate.net | Removes pigments and other interferences. | Can lead to loss of some PFAS if not optimized. |

Methodological Challenges and Innovations in Trace Analysis of Emerging PFAS

The analysis of emerging PFAS like this compound is fraught with challenges that drive continuous innovation in analytical science.

Methodological Challenges:

Low Concentrations : Emerging PFAS are often present at ultra-trace levels (ng/L or pg/L), demanding analytical methods with extremely low detection limits. orgchemboulder.com

Matrix Effects : Complex environmental and biological samples (e.g., wastewater, sludge, blood) contain numerous co-extracted substances that can interfere with the ionization of target analytes in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification. orgchemboulder.com

Isomerism : Many PFAS, including fluoroethers, can exist as multiple structural isomers. Separating and identifying these isomers is a significant chromatographic challenge.

Ubiquitous Contamination : The widespread use of PFAS in laboratory equipment and consumables (e.g., PTFE components, vials, caps) creates a high risk of background contamination that can lead to false positives. nih.gov

Lack of Standards : For many newly identified or emerging PFAS, certified reference standards are not commercially available, complicating their positive identification and accurate quantification.

Innovations in Analysis:

High-Resolution Mass Spectrometry (HRMS) : The use of HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, provides highly accurate mass measurements. This allows for the determination of elemental compositions, which is invaluable for identifying unknown PFAS and distinguishing them from matrix interferences.

Automation of Sample Preparation : To improve sample throughput and reduce variability, automated SPE systems are increasingly being adopted. libretexts.org These systems automate the entire extraction process, reducing manual labor and the potential for human error and contamination. libretexts.org

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) : This innovative technique adds another dimension of separation based on the size, shape, and charge of the ions. nih.gov By separating ions in the gas phase before they enter the mass spectrometer, IMS can resolve isomeric PFAS that are difficult to separate by chromatography alone and provide an additional descriptor—the collision cross-section (CCS)—to increase confidence in compound identification. nih.gov

Nontargeted Analysis : Advanced workflows using HRMS are being developed to screen samples for all detectable compounds, rather than just a pre-defined list of targets. This approach is critical for discovering new and previously unidentified environmental contaminants, including novel PFAS degradation products and precursors.

Research Gaps, Future Challenges, and Policy Implications for Hfpo Pentamer, Methyl Ester

Imperatives for Comprehensive Toxicological and Ecotoxicological Characterization

A thorough review of available data reveals a significant void in the toxicological and ecotoxicological understanding of HFPO pentamer, methyl ester. Safety Data Sheets (SDS) for the compound consistently state that its toxicological properties have not been fully investigated. indofinechemical.com Acute toxicity information is absent, with one source noting that 100% of the mixture consists of ingredient(s) of unknown toxicity. scbt.comscbt.com There is no available data regarding skin contact, ingestion, or inhalation effects. scbt.com Furthermore, crucial toxicological endpoints such as carcinogenicity, reproductive toxicity, and specific target organ toxicity (both single and repeated exposure) remain uncharacterized. scbt.com

This lack of data presents a formidable challenge for risk assessment. Without fundamental toxicological and ecotoxicological studies, it is impossible to determine the potential adverse effects on human health and various ecosystems. The imperative, therefore, is to initiate comprehensive testing to fill these critical knowledge gaps.

Table 1: Summary of Known Toxicological and Ecotoxicological Data for this compound (Note: This table reflects the significant lack of available data)

| Endpoint | Finding | Source(s) |

| Acute Toxicity | Unknown; 100% of mixture consists of ingredient(s) of unknown toxicity. | scbt.comscbt.com |

| Oral LD50 | No data available. | scbt.com |

| Dermal LD50 | No data available. | scbt.com |

| Inhalation LC50 | No data available. | scbt.com |

| Skin Corrosion/Irritation | No data available. | indofinechemical.com |

| Serious Eye Damage/Irritation | No data available. | indofinechemical.com |

| Reproductive Toxicity | No information available. | scbt.com |

| Carcinogenicity | No information available. | scbt.com |

| Ecotoxicity | May cause long lasting harmful effects to aquatic life. | scbt.com |

| Persistence and Degradability | No information available. | scbt.com |

| Bioaccumulation | No information available. | scbt.com |

Critical Need for Elucidating Environmental Transformation Pathways and Products

Understanding the environmental transformation pathways is critical. It is plausible that this compound could transform into other persistent and potentially more mobile or toxic substances. For instance, studies on other PFAS have shown that precursor compounds can be transformed into perfluoroalkyl acids in the environment. service.gov.uk The lack of research into these pathways for this compound means that its full environmental impact cannot be assessed. Future research must focus on its stability, potential degradation products under various environmental conditions (e.g., photolysis, hydrolysis, biodegradation), and its partitioning behavior.

Development and Validation of Standardized Analytical Methods Across Diverse Matrices

The development and validation of robust analytical standards and methods are a prerequisite for all other research. Without the ability to accurately measure concentrations of this compound in matrices such as drinking water, soil, air, and human tissues, it is impossible to conduct exposure assessments, toxicological studies, or environmental monitoring. This represents a foundational research gap that must be addressed to enable further investigation. The challenge lies in creating methods that are sensitive, specific, and reliable for a high molecular weight, fluorinated ester compound.

Advanced Research on Human Exposure Pathways and Internal Dose Reconstruction

There is currently no information available on human exposure to this compound. The routes of potential exposure (e.g., ingestion of contaminated water or food, inhalation of dust, dermal contact) have not been investigated. cbs8.com Consequently, there have been no studies to measure the presence of this compound in human populations or to reconstruct internal doses.

Research on other PFAS has demonstrated that exposure can occur through various pathways, leading to bioaccumulation in the human body and associations with adverse health effects. nih.govnih.gov The complete absence of exposure data for this compound makes it an unknown quantity in terms of human health risk. A critical future challenge is to develop the analytical methods necessary to begin biomonitoring studies in potentially exposed populations and to identify the primary routes of exposure.

Contributions to Regulatory Science and Informing Environmental Policy Frameworks

The profound lack of data on this compound has significant implications for regulatory science and environmental policy. Currently, this specific compound is not subject to specific regulations under major chemical management frameworks like the Superfund Amendments and Reauthorization Act (SARA) or the Clean Water Act in the United States. scbt.com This is a direct consequence of the absence of the scientific data needed to perform a risk assessment.

As regulatory bodies in the U.S. and Europe increase their scrutiny of the entire class of PFAS, compounds like this compound highlight the challenge of addressing "data-poor" substances. rolandberger.com To inform effective environmental policy, the scientific community must generate the foundational data on toxicity, environmental fate, and exposure. This will enable regulators to classify the substance appropriately, establish monitoring requirements, set health-based guidance values if necessary, and make informed decisions about potential restrictions on its use and release. The case of this compound underscores the need for a more proactive approach to characterizing emerging contaminants before they become widespread environmental problems.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing HFPO pentamer methyl ester, and how do catalytic conditions influence oligomer distribution?

- Synthesis typically involves oligomerization of hexafluoropropylene oxide (HFPO) using catalysts like cesium fluoride (CsF) in solvents such as tetraglyme. Experimental parameters (e.g., temperature, solvent type) critically affect product distribution. For example, refluxing HFPO trimer with CsF/tetraglyme at 121°C yielded 65% pentafluoropropionyl fluoride methyl ester and 32% dimer methyl ester, demonstrating catalytic selectivity . Earlier studies on HFPO oligomerization emphasized optimizing catalyst choice (e.g., alkali metal fluorides) to maximize trimer/tetramer yields, which are preferred for surface-active properties .

Q. What toxicological endpoints have been identified for HFPO-related compounds, and what experimental models are used to assess neurotoxicity?

- Subchronic inhalation studies in rats (OECD 422 guideline) identified neurotoxicity (e.g., brain lesions, neuronal necrosis) at ≥1,700 mg/m³ for HFPO. These findings were confirmed via TSCA Section 4 test orders, highlighting dose-dependent liver effects in rodents and neurotoxicity as critical endpoints . Reproductive/developmental screens in rats showed no impact on fetal testis testosterone production, contrasting with phthalate esters, suggesting pathway-specific toxicity .

Q. How does HFPO pentamer methyl ester behave in environmental systems, and what degradation pathways are documented?

- Hydrolysis studies indicate pH-dependent degradation: in alkaline conditions (NaOH), HFPO undergoes C–C bond scission to form carbon monoxide and trifluoroacetate, while acidic or neutral conditions show slower degradation. Tropospheric lifetime calculations suggest oceanic hydrolysis dominates over atmospheric processes due to the compound’s stability in dry air . Environmental monitoring data from U.S. states detected HFPO-DA (a related compound) in 10–12% of drinking water systems, with concentrations exceeding health reference levels (10 ng/L) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in toxicological data between independent studies and industry-submitted analyses?

- Systematic reviews (e.g., EPA’s ORD practices) evaluate study quality via tools like Distiller SR and HAWC, focusing on bias risk and sensitivity. For example, DuPont/Chemours studies on HFPO dimer acid ammonium salt were validated against independent analyses, confirming neurotoxicity but diverging on PPAR pathway activation . Discrepancies may arise from differences in exposure duration, species sensitivity, or endpoint selection, necessitating meta-analyses to harmonize risk assessments .

Q. What advanced catalytic strategies improve selectivity and yield in HFPO oligomerization, and how do solvent interactions influence reaction kinetics?

- Taguchi experimental design principles can optimize parameters like catalyst loading, temperature, and solvent polarity. For instance, switching from diglyme to tetraglyme increased HFPO trimer degradation efficiency by 97% under reflux conditions, attributed to enhanced solvation of CsF . Solvent choice also affects oligomer chain length: polar aprotic solvents favor trimer formation, while nonpolar media promote undesired side products .

Q. What analytical methods are recommended for quantifying HFPO pentamer methyl ester in complex matrices, and how do interferences from co-occurring PFAS impact accuracy?

- High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is preferred for environmental samples. Isotope dilution techniques mitigate matrix effects, as demonstrated in North Carolina’s targeted monitoring of HFPO-DA (99% detection rate above 10 ng/L) . For synthesis validation, GC-MS with SE-30 columns resolves methyl ester derivatives, though co-elution of isomers requires tandem MS confirmation .

Q. How do molecular structural variations (e.g., chain length, esterification) alter the environmental persistence and bioaccumulation potential of HFPO oligomers?

- Comparative studies show methyl ester derivatives exhibit lower volatility (b.p. 155–156°C) and higher density (1.607 g/mL) than non-esterified oligomers, reducing atmospheric mobility but enhancing aquatic persistence . Computational models (e.g., EPI Suite) predict moderate bioaccumulation (log Kow ~3.5), though in vivo data remain limited .

Methodological Guidance

Q. What frameworks are effective for designing studies on HFPO derivatives, particularly when investigating novel toxicity mechanisms?

- Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to define hypotheses. For example:

- Population : Rodent models (rats/mice) exposed to HFPO pentamer methyl ester.

- Intervention : Inhalation exposure at tiered concentrations (e.g., 100–2,000 mg/m³).

- Comparison : Negative controls vs. HFPO dimer acid.

- Outcome : Histopathological changes in liver/brain tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.